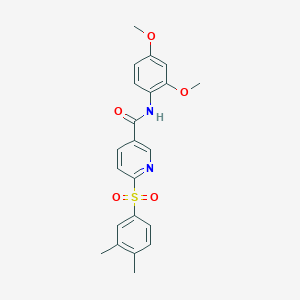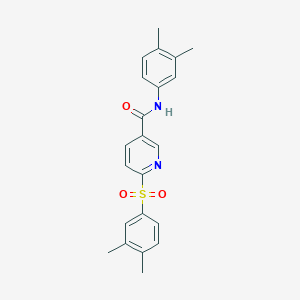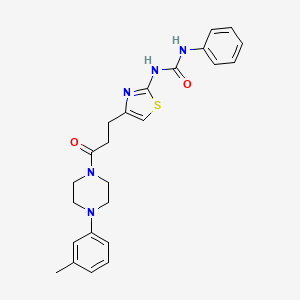
1-(4-(3-Oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea
Overview
Description
1-(4-(3-Oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea, also known as OTAVA-BB 120832, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiazole-based ureas and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
Further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
2. Drug Development: 1-(4-(3-Oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea 120832 has shown promising results in various preclinical studies, and further research is needed to develop it into a viable drug candidate for the treatment of various diseases.
3. Combination Therapy: This compound has been studied in combination with other drugs to enhance its efficacy and reduce side effects. Further research is needed to explore the potential of combination therapy using this compound.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects and has been studied in various fields, including cancer research, neurological disorders, and infectious diseases. While further research is needed to fully understand its mechanism of action and develop it into a viable drug candidate, this compound shows promising potential for future research and development.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-(3-Oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea in lab experiments is its well-established synthesis method. This makes it easy to obtain the compound in large quantities for use in various experiments. Another advantage is its broad range of potential applications, making it a valuable tool for researchers in various fields.
One of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 1-(4-(3-Oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea. Some of the areas where further research is needed include:
1.
Scientific Research Applications
1-(4-(3-Oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the areas where this compound has been studied include:
1. Cancer Research: this compound 120832 has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
2. Neurological Disorders: This compound has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to exhibit neuroprotective effects and has been shown to improve cognitive function in animal models.
3. Infectious Diseases: this compound 120832 has also been studied for its potential use in the treatment of infectious diseases such as malaria and tuberculosis. It has been found to exhibit anti-microbial activity and has been shown to inhibit the growth of these pathogens.
properties
IUPAC Name |
1-[4-[3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-18-6-5-9-21(16-18)28-12-14-29(15-13-28)22(30)11-10-20-17-32-24(26-20)27-23(31)25-19-7-3-2-4-8-19/h2-9,16-17H,10-15H2,1H3,(H2,25,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSSLANQFSRRNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



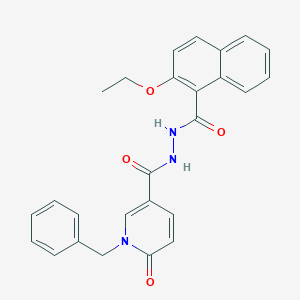
![2-methoxy-N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B3206090.png)
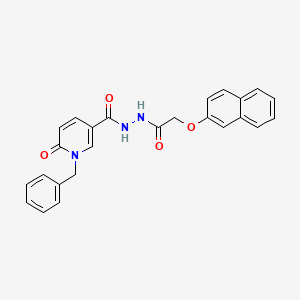
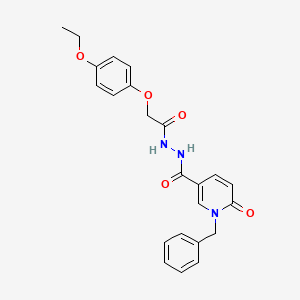
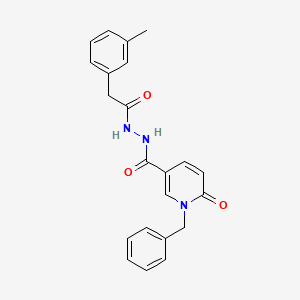
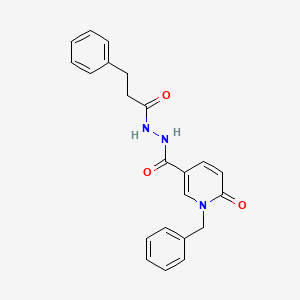
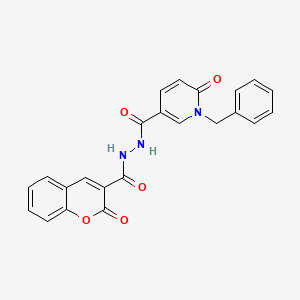
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide](/img/structure/B3206135.png)
![4-[(3-Bromobenzyl)thio]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3206142.png)
![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B3206179.png)

![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B3206184.png)
